Arsenic triiodide
Description
Historical Perspectives in Chemical Synthesis Studies
The history of arsenic compounds in chemical synthesis is extensive, with the first organometallic compound, cacodyl (tetramethyl-diarsine), being prepared by Louis Claude Cadet in 1760. rsc.org While not arsenic triiodide itself, this laid the groundwork for the study of organoarsenic chemistry.
The synthesis of this compound has been documented through several methods. A notable method described in 1939 by Bailar involves the reaction of arsenic trichloride (B1173362) (AsCl₃) with potassium iodide (KI). drugfuture.comscielo.br Other established preparation techniques include the direct reaction of elemental arsenic with iodine and treating arsenic(III) oxide with concentrated hydroiodic acid. wikipedia.orgnih.gov Historically, it was also prepared by precipitating it from a hot solution of trivalent arsenic in hydrochloric acid by adding potassium iodide. nih.gov In the past, this compound was a component of "Donovan's solution," which was combined with mercuric iodide and used for treating various skin diseases. wikipedia.org
Contemporary Relevance in Inorganic and Materials Chemistry Research
This compound continues to be a relevant compound in modern research, primarily as a precursor and reagent. In comparison to the more commonly used arsenic trichloride, this compound offers advantages such as lower volatility, greater stability in air, and simpler bench-scale synthesis. scielo.br
Key areas of contemporary research include:
Organoarsenic Chemistry: It serves as a useful precursor for preparing various organoarsenic compounds. wikipedia.org It reacts readily with nucleophiles to create arsines (AsR₃), arsenites (As(OR)₃), and thioarsenites (As(SR)₃). scielo.brscielo.br
Materials Science: AsI₃ is employed as a precursor for the synthesis of semiconductor materials. chemimpex.com Its properties allow for the creation of advanced materials with specific electronic characteristics necessary for innovative electronic devices. chemimpex.com It is also used in the production of thin films. chemimpex.com
Chalcogenide Glasses: Research has been conducted on arsenic triselenide–this compound pseudobinary glasses. cambridge.org The presence of iodine facilitates glass formation, and the addition of other elements like copper can introduce interesting optoelectronic properties. cambridge.org Studies have shown that adding copper to this glass matrix improves its mechanical properties, such as hardness and indentation modulus. cambridge.org
Analytical Chemistry: In analytical techniques, this compound is utilized for the detection and analysis of trace elements. guidechem.com
Fundamental Research Questions and Challenges Associated with this compound
Despite its utility, research on this compound is not without its challenges and unanswered questions. A primary challenge lies in its handling and purification. While more stable than arsenic trichloride, it can be unstable, deliquescent, and may oxidize in the air. aps.org Post-synthesis purification is often essential for subsequent reactions, involving techniques like azeotropic distillation and recrystallization from solvents like chloroform (B151607). scielo.brscielo.br
Fundamental research questions currently being explored include:
Crystal and Molecular Structure: While the crystal structure is known to be a layered lattice, reinvestigations have been undertaken to determine the atomic positions with greater precision. aps.org The structure is composed of discrete AsI₃ molecules, with arsenic atoms significantly displaced from the centers of iodine octahedra. The molecule exhibits a trigonal pyramidal shape with C₃ᵥ symmetry. mdpi.com
Intermolecular Interactions: The intermolecular As-I distances are indicative of attractive forces between molecules. Understanding the interplay between the σ-holes on the arsenic and iodine atoms is crucial for predicting its interactions in crystal structures and with other molecules. mdpi.com
Thermodynamic Properties: The thermodynamic properties of this compound, including its vapor pressure, enthalpy, and entropy, have been the subject of detailed study to better understand its behavior under different conditions. acs.orgacs.org
Toxicity and Environmental Impact: A significant challenge in all arsenic chemistry is the toxicity of the compounds. researchgate.net Research is ongoing to develop synthetic methods that are safer and reduce operator exposure. scielo.br The development of less toxic and more stable precursors like AsI₃ is a step in this direction. scielo.br Broader challenges in the field include the remediation of arsenic contamination from water and soil, which drives fundamental research into arsenic's biogeochemical behavior. researchgate.netresearchgate.net
Interactive Table: Crystal Structure and Thermodynamic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Rhombohedral (Trigonal) | drugfuture.com |
| Space Group | R-3 | |
| As-I Bond Length | 2.556 ± 0.004 Å | |
| I-As-I Bond Angle | 102.0° ± 0.1° | |
| Standard Enthalpy of Formation (ΔfH°) | -58.2 kJ·mol⁻¹ | you-iggy.com |
| Standard Molar Entropy (S°) | 213.05 J·K⁻¹·mol⁻¹ | you-iggy.com |
| Enthalpy of Fusion | 21.8 kJ·mol⁻¹ | you-iggy.com |
| Enthalpy of Vaporization | 59.3 kJ·mol⁻¹ | you-iggy.com |
Structure
2D Structure
Properties
IUPAC Name |
triiodoarsane | |
|---|---|---|
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InChI |
InChI=1S/AsI3/c2-1(3)4 | |
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InChI Key |
IKIBSPLDJGAHPX-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](I)(I)I | |
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Molecular Formula |
AsI3 | |
| Record name | arsenic triiodide | |
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DSSTOX Substance ID |
DTXSID9064843 | |
| Record name | Arsenous triiodide | |
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Molecular Weight |
455.6350 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange red solid; Oxygen form air slowly liberates iodine; [Merck Index] Red or orange powder; [MSDSonline] | |
| Record name | Arsenic triiodide | |
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Boiling Point |
424 °C | |
| Record name | ARSENIC TRIIODIDE | |
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Solubility |
6 g/100 ml water at 25 °C, 5.2 g/100 ml carbon disulfide, Freely sol in chloroform, benzene, toluene, xylene; less sol in ether, 1 in 42 /parts/ of alc, 30 g/100 ml hot water (decomp) | |
| Record name | ARSENIC TRIIODIDE | |
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Density |
4.688 @ 25 °C/4 °C | |
| Record name | ARSENIC TRIIODIDE | |
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Color/Form |
Orange-red, trigonal rhombohedra from acetone; aq soln is yellow, Red hexagonal crystals | |
CAS No. |
7784-45-4 | |
| Record name | Arsenic iodide (AsI3) | |
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| Record name | Arsenic triiodide | |
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| Record name | Arsenous triiodide | |
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| Record name | Arsenic triiodide | |
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| Record name | ARSENIC TRIIODIDE | |
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| Record name | ARSENIC TRIIODIDE | |
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Melting Point |
140.9 °C | |
| Record name | ARSENIC TRIIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/420 | |
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Advanced Synthesis Methodologies and Purification Techniques
Direct Elemental Combination Approaches for Arsenic Triiodide Synthesis
The direct reaction of elemental arsenic with iodine is a fundamental method for preparing this compound. nih.gov This approach, while straightforward in principle, requires careful optimization of reaction conditions to ensure high yield and purity.
Optimization of Reaction Conditions for Direct Synthesis
The synthesis of this compound can be achieved by treating elemental arsenic with a solution of iodine in carbon disulfide. nih.govechemi.com Another method involves the direct reaction of the elements. shef.ac.uk The reaction of arsenic metal with this compound can also be used to synthesize As₂I₄. studysoup.com The choice of solvent and reaction temperature are critical parameters. While carbon disulfide is a common solvent, alternative solvents have been explored to optimize the process. nih.govcardiff.ac.uk The reaction temperature influences the rate of reaction and the potential for side reactions or decomposition of the product. wikipedia.org
| Parameter | Condition | Rationale |
| Reactants | Elemental Arsenic, Iodine | Direct combination of constituent elements. nih.gov |
| Solvent | Carbon Disulfide | Effective medium for the reaction of arsenic and iodine. nih.govechemi.com |
| Temperature | Controlled | To manage reaction rate and minimize decomposition. wikipedia.org |
Purity Assessment in Direct Synthesis Products
A significant challenge in the direct synthesis of this compound is the potential presence of unreacted starting materials or byproducts. Free iodine may be present in the final product. atomistry.com The purity of the synthesized this compound is crucial for its subsequent use, especially in applications requiring high-purity materials, such as in the synthesis of organoarsenic compounds or as a precursor for semiconductor materials. scielo.brontosight.ai Characterization techniques such as melting point determination and spectroscopic analysis are employed to assess the purity. For instance, the melting point of pure this compound is approximately 146°C. ontosight.ai
Precursor-Based Synthetic Routes to this compound
Alternative synthetic strategies for this compound involve the use of arsenic-containing precursors, which can offer advantages in terms of reaction control and product purity.
Synthesis from Arsenic Trichloride (B1173362) and Iodide Salts
A widely used method for preparing this compound is the reaction of arsenic trichloride (AsCl₃) with an iodide salt, such as potassium iodide (KI). wikipedia.orgshef.ac.uk This reaction proceeds via a halide exchange mechanism. wikipedia.org The reaction is typically carried out in a suitable solvent, and the this compound product precipitates from the solution. nih.gov This method is often favored due to the availability of the precursors and the relatively straightforward procedure. shef.ac.uk The synthesis can be represented by the following equation:
AsCl₃ + 3KI → AsI₃ + 3KCl wikipedia.org
Another approach involves dissolving arsenic(III) oxide (As₂O₃) in concentrated hydrochloric acid to form arsenic trichloride in situ, which then reacts with a solution of potassium iodide. echemi.comshef.ac.uk This method can achieve a yield of about 90%. shef.ac.uk A specific procedure involves adding a solution of potassium iodide to a hot solution of trivalent arsenic in hydrochloric acid. nih.govechemi.com For example, 28 g of arsenic(III) oxide can be dissolved in 400 mL of concentrated HCl at 100°C, followed by the slow addition of a solution of 140 g of potassium iodide. scielo.brscielo.br
Investigation of Alternative Arsenic(III) Precursors
Research has been conducted into alternative arsenic(III) precursors to avoid the use of the highly toxic and volatile arsenic trichloride. scielo.br These alternatives include arsenic(III) oxide, which can be used in reactions with iodine in a sealed tube. ontosight.ai Other precursors that have been investigated include AsN(Me₂)₃, trialkyl arsenites (As(OR)₃), and the cyclic arsenite OCH₂CH₂OAsCl. scielo.br The use of arsenic(III) oxide dissolved in concentrated hydrochloric acid to generate arsenic trichloride in situ is a common strategy. echemi.comshef.ac.uk
Post-Synthetic Processing and Purification Strategies
Regardless of the synthetic route, the crude this compound often requires purification to remove impurities such as water, unreacted starting materials, and byproducts. scielo.br The low purity and high water content of this compound prepared by classical methods can make it unsuitable for direct use with organometallics like Grignard reagents. scielo.brresearchgate.net
A common purification technique is recrystallization. scielo.br Chloroform (B151607) has been identified as a suitable solvent for recrystallization, replacing the more hazardous and unpleasant carbon disulfide. scielo.br The process involves dissolving the impure solid in warm chloroform and allowing it to cool, which results in the formation of large, highly pure crystals of this compound. scielo.br
For drying the product, azeotropic distillation with cyclohexane (B81311) using a Dean-Stark apparatus has been employed. scielo.brscielo.br To further enhance purity and minimize handling of the arsenic compound, a Soxhlet apparatus can be used in a closed system for the recrystallization process. scielo.brscielo.br In this setup, the crude, dried solid is placed in a cellulose (B213188) thimble, and hot chloroform is continuously passed through it, extracting the this compound and leaving less soluble impurities behind. scielo.br Upon cooling the chloroform extract, pure crystals of this compound are obtained. scielo.br This method has been shown to produce crystalline this compound with a melting point of 144-145°C, close to the literature value of 149°C, in a 54% yield. scielo.br
The following table summarizes the purification process:
| Step | Method | Solvent/Apparatus | Purpose |
| Drying | Azeotropic distillation | Cyclohexane, Dean-Stark apparatus | To remove water from the crude product. scielo.brscielo.br |
| Recrystallization | Soxhlet extraction | Chloroform, Soxhlet apparatus | To obtain highly pure, crystalline this compound. scielo.brscielo.br |
Synthetic Routes to Novel Arsenic(I) Iodide Species and Fragments
Beyond the common +3 oxidation state of arsenic in this compound, synthetic routes to access the lower +1 oxidation state have been developed. These arsenic(I) species are valuable as reagents for exploring low oxidation state main group chemistry. rsc.org
A facile and clean synthesis for a stable and "bottleable" arsenic(I) iodide reagent has been discovered. rsc.org This method involves the reaction of equimolar amounts of this compound (AsI₃) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) in a dichloromethane (B109758) solvent at room temperature. rsc.org The reaction produces an orange solution containing the base-stabilized arsenic(I) iodide salt, [(dppe)As][I]. rsc.org
This arsenic(I) iodide reagent, [(dppe)As][I], serves as a ready source of arsenic iodide fragments. nih.gov Research has shown that the reaction of this univalent arsenic iodide salt with certain oxidants leads to the oxidation of the dppe ligand and the release of "AsI-I" fragments. nih.gov These fragments can then oligomerize to form arsenic-iodide clusters, such as the [As₆I₈]²⁻ anion, demonstrating the utility of this synthetic route for generating novel cluster compounds. nih.gov
Structural Elucidation and Spectroscopic Characterization
Crystal Structure Analysis of Arsenic Triiodide
X-ray diffraction studies have been pivotal in understanding the solid-state structure of this compound, revealing its rhombohedral crystal system and a distinct layered lattice.
This compound crystallizes in the rhombohedral crystal system arizona.eduaps.orgmdpi.com. While often described using hexagonal axes, the fundamental symmetry is rhombohedral. The crystal structure is characterized by an approximately hexagonal close-packed arrangement of iodine atoms, with arsenic atoms occupying specific positions within this framework. This arrangement leads to a layered lattice architecture arizona.eduaps.orgmdpi.com. Previous reports suggested AsI₃ might adopt the bismuth iodide structure, but reinvestigations confirmed a distinct arrangement where arsenic atoms are significantly displaced from the ideal octahedral positions, leading to discrete AsI₃ molecules arizona.edu.
The crystallographic data for this compound have been precisely determined through X-ray diffraction. The compound crystallizes in the rhombohedral space group R3 (or R-3) arizona.eduaps.orgmdpi.com.
Table 1: Unit Cell Parameters and Space Group of this compound
| Crystal System | Setting | Space Group | Lattice Parameters | Z | Density (g/cm³) | Citation |
| Rhombohedral | Hexagonal | R3 | a = 7.208 Å, c = 21.436 Å | 6 | 4.706 (Dx) | arizona.edu |
| Rhombohedral | Rhombohedral | R3 | a = 8.269 Å, α = 51°41' (51.68°) | 2 | arizona.edu | |
| Rhombohedral | Rhombohedral | R3 | r = 8.25 Å, α = 51°20' (51.33°) | 2 | aps.org |
The measured density (Dm) is reported as 4.752 g/cm³ arizona.edu.
In the solid state, this compound exists as discrete AsI₃ molecules. The arsenic atom is bonded to three iodine atoms, forming a trigonal pyramidal molecular geometry researchgate.netguidechem.comnist.gov. The arsenic atom is significantly displaced from the center of any potential iodine coordination sphere, with only three iodine atoms acting as its nearest neighbors within the molecule arizona.edu.
Table 2: Intramolecular Bond Distances and Angles in this compound
| Bond/Angle | Value | Citation |
| As-I | 2.556 ± 0.004 Å | arizona.edu |
| I-As-I | 102.0 ± 0.1° | arizona.edu |
Intermolecular interactions are also present, with As···I distances reported around 3.50 Å, indicating attractive forces between adjacent molecules arizona.edumdpi.com.
This compound's trigonal pyramidal molecular structure (C₃v symmetry) contrasts with other pnictogen trihalides. For instance, boron triiodide (BI₃) is planar with D₃h symmetry researchgate.netmdpi.com. Other arsenic trihalides, such as arsenic trichloride (B1173362) (AsCl₃), crystallize in different space groups, for example, orthorhombic P2₁2₁2₁ mdpi.com. The size of the halogen atom also influences the coordination environment, as seen in aluminum trihalides where larger halogens like iodine lead to tetrahedral coordination, whereas smaller halogens like fluorine and chlorine allow for octahedral coordination aip.org. Phosphorus tribromide (PBr₃) also typically adopts a trigonal pyramidal geometry, similar to AsI₃ aps.org.
Molecular Structure and Symmetry Investigations
This compound molecules possess a trigonal pyramidal geometry, with the arsenic atom at the apex and the three iodine atoms forming the base researchgate.netguidechem.commdpi.com. This molecular configuration results in C₃v point group symmetry researchgate.netnist.gov. The presence of a lone pair of electrons on the arsenic atom is responsible for this pyramidal arrangement, deviating from a planar trigonal geometry guidechem.commdpi.com. The symmetry number for AsI₃ is reported as 3 nist.gov.
List of Compounds Mentioned:
this compound (AsI₃)
Boron Triiodide (BI₃)
Arsenic Tribromide (AsBr₃)
Arsenic Trichloride (AsCl₃)
Arsenic Trifluoride (AsF₃)
Bismuth Triiodide (BiI₃)
Aluminum Triiodide (AlI₃)
Aluminum Tribromide (AlBr₃)
Aluminum Trichloride (AlCl₃)
Aluminum Trifluoride (AlF₃)
Phosphorus Tribromide (PBr₃)
Bismuth Iodide (BiI₃)
Chemical Reactivity and Reaction Mechanisms
Hydrolysis and Decomposition Pathways of Arsenic Triiodide
This compound undergoes reactions with water and decomposes upon heating, yielding specific products that are characteristic of arsenic's chemistry.
Upon heating, this compound undergoes decomposition. When heated in air at temperatures around 200 °C, it breaks down to yield arsenic trioxide, elemental arsenic, and iodine wikipedia.org. The decomposition process can initiate at lower temperatures, commencing around 100 °C with the liberation of iodine wikipedia.org. Thermal decomposition generally leads to the release of irritating gases and vapors fishersci.comthermofisher.comfishersci.be. More specifically, when heated to decomposition, this compound emits highly toxic fumes containing iodide and arsenic nih.gov. The identified hazardous decomposition products include arsenic, arsenic oxides, and hydrogen iodide fishersci.com.
This compound as a Synthetic Reagent
This compound serves as a valuable precursor and reagent in the synthesis of various arsenic-containing compounds, particularly organoarsenic derivatives.
AsI3 is recognized as a versatile compound with significant applications in organic synthesis scielo.brresearchgate.netscienceopen.comscielo.brchemimpex.com. It functions as a synthetic precursor for a diverse array of arsenic(III) derivatives, including arsines, arsenites, and thioarsenites scielo.brresearchgate.netscienceopen.comscielo.br. Its utility extends to the preparation of organometallic compounds, and it is also employed as a radioarsenic labelling synthon psu.edu. The compound's ability to facilitate reactions requiring both arsenic and iodine makes it an essential tool in synthetic chemistry chemimpex.com.
A notable application of this compound is its use in diversity-oriented Grignard reactions for the preparation of homologous series of trialkyl arsines. These reactions allow for the synthesis of compounds ranging from AsC3H9 to AsC12H27 scielo.brresearchgate.netscienceopen.comscielo.brlookchem.comscielo.br. The synthesis of homoleptic trialkyl arsines commonly involves the reaction of Grignard reagents (RMgX) or organolithium compounds (RLi) with arsenic trihalides, with AsI3 being a viable alternative to arsenic trichloride (B1173362) scielo.brscielo.br. The purity of this compound is critical for the success of these Grignard reactions, underscoring the importance of proper purification of the starting material scielo.br. The resulting trialkyl arsines are often analyzed using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOFMS) scielo.brresearchgate.netscienceopen.comscielo.br. Examples of trialkyl arsines prepared through these methods include trimethylarsine (B50810) (As(CH3)3) and tributyl arsine (As(C4H9)3) scielo.brlookchem.com.
This compound also serves as a precursor for the synthesis of arsenites (As(OR)3) and thioarsenites (As(SR)3) scielo.brresearchgate.netscienceopen.comscielo.br. These syntheses typically involve the nucleophilic attack on the arsenic center, leading to the elimination of an iodide leaving group scielo.br. For instance, tripropyl trithioarsenite can be synthesized by reacting this compound with 1-propanethiol (B107717) in the presence of triethylamine (B128534) scielo.br.
Data Tables
Table 1: Physical Properties of this compound (AsI3)
| Property | Value | Source |
| Appearance | Orange to dark red crystalline solid | wikipedia.org |
| Melting Point | 146 °C (295 °F) | wikipedia.orgthermofisher.comfishersci.be |
| Boiling Point | 403 °C (757 °F) | wikipedia.orgthermofisher.comfishersci.be |
| Density | 4.69 g/cm³ | wikipedia.org |
| Solubility in Water | 6 g/100 mL at 25 °C; hydrolyzes | wikipedia.orgnih.govthermofisher.comfishersci.be |
| Acidity (0.1 N soln) | pH 1.1 | wikipedia.orgnih.gov |
| Sublimation | Readily sublimes, tendency to sublime below 100 °C | wikipedia.orgnih.gov |
Reactions with Alkyl Halides and Mercury
This compound participates in notable reactions with mercury compounds and, in the presence of mercury, with alkyl halides.
When mercury(II) chloride (HgCl₂) reacts with this compound (AsI₃), the products are mercury(II) iodide (HgI₂) and arsenic trichloride (AsCl₃). This reaction proceeds with a Gibbs free energy change (ΔrG) of -169.3 kJ/mol, indicating it is thermodynamically favorable. The equilibrium constant (K) for this reaction is substantial at 4.57 × 10²⁹, with a pK of -29.66, suggesting the reaction strongly favors product formation you-iggy.com.
In the presence of metallic mercury, alkyl iodides can react with iodo-arsines, including this compound. This process typically yields arsonium (B1239301) derivatives of triiodomercury(II). For example, the reaction involving methyl iodide, this compound, and mercury produces tetramethylarsonium (B1217432) triiodomercury(II). cdnsciencepub.comcdnsciencepub.com Studies have indicated that this particular reaction involving methyl iodide, this compound, and mercury proceeds at a slower rate compared to similar reactions involving substituted iodo-arsines. Furthermore, trifluoroiodomethane has been observed to not react under these conditions with this compound and mercury cdnsciencepub.com.
Role in the Formation of Arsenic(III) Complexes with Dithiol Ligands
This compound serves as a crucial starting material in the synthesis of arsenic(III) complexes that incorporate bidentate sulfur-donor ligands, commonly referred to as dithiol ligands. Examples of such ligands include 1,2-benzenedithiol (B97157) and toluene-3,4-dithiol (B1216458) mdpi.com.
When this compound reacts with these dithiol ligands, often in a solvent like refluxing chloroform (B151607), it promotes the formation of neutral arsenic(III) complexes. These complexes typically adopt the general formula AsX(LS₂), where 'X' represents the halide (iodide, in the case of AsI₃) and 'L' denotes the specific dithiol ligand. mdpi.com Structural analyses, such as single-crystal X-ray diffraction, have provided insights into the molecular architecture of these compounds. For instance, in complexes derived from this compound and dithiol ligands, the mean As–I bond distance has been determined to be approximately 2.71 Å mdpi.com.
Redox Chemistry and Associated Reaction Mechanisms
The redox chemistry of this compound is characterized by its capacity to undergo both oxidation and reduction, influenced significantly by the surrounding reaction environment.
Oxidation Reactions Involving Arsenic(III) Species
This compound is known to react with various oxidizing agents you-iggy.com. A notable example of its susceptibility to oxidation is its thermal decomposition when heated in the presence of air. This process leads to the formation of arsenic trioxide (As₂O₃), elemental arsenic (As), and iodine (I₂), indicating that atmospheric oxygen acts as an oxidant wikipedia.org.
The presence of iodide ions can also play a role in promoting redox reactions involving arsenic(III). In certain reaction systems, such as the hexacyanomanganate(IV)-arsenic(III) redox reaction, iodide acts as a promoter, facilitating the oxidation of arsenic(III) species nih.gov. Furthermore, arsenic(III) compounds, including those derived from AsI₃, can be oxidized by molecular iodine icontrolpollution.com.
Reduction Reactions and Formation of Lower Oxidation State Arsenic Species
This compound can react with reducible species, yielding a diverse range of products you-iggy.com. A fundamental reaction illustrating the reduction of arsenic from its +3 oxidation state is its thermal decomposition. Upon heating, AsI₃ breaks down to form elemental arsenic (As⁰) and iodine (I₂), as represented by the balanced chemical equation:
2 AsI₃(s) → 2 As(s) + 3 I₂(s)
This decomposition clearly demonstrates the reduction of arsenic from the +3 oxidation state in AsI₃ to the elemental state wikipedia.orgwebqc.org.
Influence of Reaction Environment on Redox Equilibria
The reaction environment critically influences the redox behavior and equilibrium of arsenic species. In aqueous systems, factors such as pH, dissolved oxygen levels, and the presence of other redox-active substances (like iron compounds) significantly dictate the oxidation state and mobility of arsenic mdpi.comnih.gov. For example, under anaerobic conditions, the reductive dissolution of iron oxides can lead to the release of arsenic into the porewater. Conversely, under oxic conditions and neutral pH, arsenic tends to adsorb onto iron oxides, thereby reducing its mobility mdpi.com.
Generation and Chemistry of Arsenic Iodide Fragments and Clusters
This compound serves as a valuable precursor for the synthesis and study of lower oxidation state arsenic species, specifically arsenic(I) iodide fragments and clusters acs.orgnih.govacs.orgfigshare.com. Through disproportionation reactions, often facilitated by the presence of chelating ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), AsI₃ can yield arsenic(I) iodide species, exemplified by [(dppe)As][I] acs.orgnih.govacs.orgfigshare.com.
These arsenic(I) iodide compounds are inherently reactive. Upon oxidation, for instance, with methyl N-oxide or atmospheric oxygen, they can liberate "AsI-I fragments." These fragments are known to readily oligomerize, leading to the formation of stable arsenic(I) clusters. acs.orgnih.govacs.orgfigshare.com Specific examples of such cluster compounds include species like [PPh₄]₂[As₆I₈], which can be synthesized through the oxidation of arsenic(I) iodide precursors nih.govacs.org.
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Orange-red crystalline solid | wikipedia.org |
| Melting Point | 141 °C / 146 °C | wikipedia.orgshef.ac.uk |
| Boiling Point | 400 °C / 403 °C / 424 °C | wikipedia.orgshef.ac.uk |
| Density | 4.69 g/cm³ / 4.73 g/cm³ | you-iggy.comwikipedia.org |
| Solubility in water | Slightly soluble / 6 g/100 mL | you-iggy.comwikipedia.org |
Table 2: Thermodynamic Data for the Reaction of Mercury(II) Chloride with this compound
| Reaction | ΔrG (kJ/mol) | K (×10²⁹) | pK |
| HgCl₂(s) + AsI₃(s) → HgI₂(s) + AsCl₃(l) | -169.3 | 4.57 | -29.66 |
Table 3: Elemental Composition of this compound
| Element | Percentage (%) |
| As | 16.44 |
| I | 83.56 |
Compound List
this compound (AsI₃)
Mercury(II) chloride (HgCl₂)
Mercury(II) iodide (HgI₂)
Arsenic trichloride (AsCl₃)
Methyl iodide (CH₃I)
Tetramethylarsonium triiodomercury(II)
Trifluoroiodomethane (CF₃I)
1,2-Benzenedithiol (Ph(SH)₂)
Toluene-3,4-dithiol (MePh(SH)₂)
Arsenic(III) bromide (AsBr₃)
Arsenic(I) iodide (AsI)
1,2-bis(diphenylphosphino)ethane (dppe)
Arsenic trioxide (As₂O₃)
Elemental arsenic (As)
Iodine (I₂)
Hexacyanomanganate(IV)
Iodate (IO₃⁻)
Arsenic(I) clusters (e.g., As₆I₈)
Tetraphenylarsonium iodide ([PPh₄][I])
Applications in Advanced Materials Research
Precursor Role in Semiconductor Material Synthesis
Arsenic triiodide serves as a crucial precursor in the creation of semiconductor materials, which are fundamental to modern electronics. ontosight.aichemimpex.com A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, precursors are the starting materials for synthesizing more complex structures. The distinct properties of AsI₃ allow for the development of advanced materials with specific, tailored electronic characteristics necessary for innovative devices. chemimpex.com
This compound is utilized in the production of thin films for electronic components. chemimpex.com Thin films are microscopic layers of material deposited onto a substrate, forming the basis for integrated circuits, sensors, and transistors. nih.gov The use of arsenic-based compounds is established in the semiconductor industry for creating materials with high electron mobility and specific optoelectronic properties. nih.gov AsI₃, as a precursor, contributes to the formation of these high-performance semiconductor films, which are essential for making electronic devices smaller and more efficient. chemimpex.comnih.gov
Chalcogenide glasses are a class of amorphous solids containing one or more chalcogen elements (sulfur, selenium, or tellurium), but excluding oxygen. These materials are of great interest due to their transparency in the infrared region, high refractive index, and unique photo-induced phenomena. ucf.educambridge.org this compound plays a role in the fabrication of these specialized glass systems. Compared to traditional oxide glasses, chalcogenide glasses can be synthesized in a wider variety of compositions, which allows for the fine-tuning of their physical properties. cambridge.orgcambridge.org
A significant area of research involves pseudobinary glasses formed from arsenic triselenide (As₂Se₃) and this compound (AsI₃). cambridge.orgcambridge.org In these systems, the presence of iodine from AsI₃ facilitates the glass formation process. cambridge.orgresearchgate.net Researchers have extensively studied glasses with the general formula Cuₓ[(As₂Se₃)₀.₉(AsI₃)₀.₁]₁₀₀₋ₓ. cambridge.orgcambridge.org The ability to create these glasses easily and modify their composition is a key advantage for developing new materials. cambridge.org
The properties of arsenic triselenide-arsenic triiodide glasses can be significantly altered by introducing dopants, such as copper (Cu). cambridge.orgresearchgate.net Adding copper has been shown to reinforce the glass lattice by forming stronger intermolecular bonds with arsenic and selenium atoms. cambridge.org This reinforcement leads to an improvement in the mechanical properties of the material. cambridge.org Experimental studies on Cuₓ[(As₂Se₃)₀.₉(AsI₃)₀.₁]₁₀₀₋ₓ glasses, with copper content varying from 5 to 25 atomic percent, have demonstrated that key mechanical parameters increase linearly with higher copper concentrations. cambridge.org This justifies the addition of copper to enhance the material's durability for practical applications. cambridge.org
Table 1: Effect of Copper Content on Mechanical Properties of (As₂Se₃)₀.₉(AsI₃)₀.₁ Glass Data derived from graphical representations in the cited source.
| Copper Content (at. %) | Effect on Indentation Hardness | Effect on Vickers Hardness | Effect on Indentation Modulus |
| 5 | Baseline | Baseline | Baseline |
| 10 | Linear Increase | Linear Increase | Linear Increase |
| 20 | Linear Increase | Linear Increase | Linear Increase |
| 25 | Linear Increase | Linear Increase | Linear Increase |
| Source: cambridge.org |
Materials derived from this compound are investigated for their potential in optoelectronics, which involves devices that source, detect, and control light. ontosight.ai The addition of copper to arsenic triselenide-arsenic triiodide glasses, for instance, creates possibilities for developing materials with interesting optoelectronic properties. cambridge.orgcambridge.org Arsenic-based materials, in general, are known for their desirable optoelectronic characteristics. acs.org Research into related systems, such as arsenic-sulfide films, has revealed high infrared photoconductivity, a key property for infrared detectors. researchgate.net The electronic properties of materials containing this compound are a central focus of this research, aiming to harness them for semiconductor applications. ontosight.ai
Fabrication of Chalcogenide Glass Systems
Catalytic Applications in Chemical Synthesis
Beyond its role as a structural precursor, this compound can also function as a catalyst or reagent to facilitate certain chemical reactions. ontosight.ai It has been identified as a catalyst in the formation of other halide compounds. ontosight.ai More specifically, it is used as a synthetic precursor in the preparation of various organoarsenic compounds, including arsines, arsenites, and thioarsenites. scielo.brscielo.br Compared to the more commonly used arsenic trichloride (B1173362), this compound offers advantages such as lower volatility and greater stability in air, making it a more manageable reagent in a laboratory setting. scielo.brscielo.br It reacts readily with various nucleophiles to efficiently produce these specialized arsenic(III) derivatives. scielo.br
Role as an Intermediate in Pharmaceutical Precursor Synthesis
This compound (AsI₃) serves as a versatile and air-stable precursor in organic synthesis for the preparation of various organoarsenic compounds. chemimpex.comscielo.br These compounds, particularly trivalent arsenic derivatives such as arsines, arsenites, and thioarsenites, are foundational precursors for more complex molecules investigated in pharmaceutical research. scielo.brscielo.br Historically, organoarsenicals were among the first synthetic chemotherapeutic agents, and the ability to synthesize specific arsenic-carbon bonds remains a subject of chemical interest. jmvh.orgwikipedia.org
The utility of this compound as a starting material is notable because it offers advantages over other arsenic halides like arsenic trichloride, including lower volatility and greater stability in air, which simplifies handling. scielo.brscielo.br Research has demonstrated that this compound readily reacts with a variety of nucleophilic reagents at room temperature, making it an efficient intermediate for introducing the arsenic moiety into an organic framework. scielo.br
Detailed studies have explored its reactivity with different nucleophiles to form key trivalent arsenic intermediates. The completion of these reactions is often indicated by a clear physical change, such as the replacement of the orange this compound crystals with a white or pale yellow precipitate of the product. scielo.br
| Reactant (Nucleophile) | Reagent | Product Class | Specific Product Example | Reference |
|---|---|---|---|---|
| Grignard Reagent (R-MgX) | This compound (AsI₃) | Arsine | Trialkyl Arsines | scielo.br |
| Alcohol (R-OH) | This compound (AsI₃) | Arsenite | Trialkyl Arsenites | scielo.brscielo.br |
| Thiol (R-SH) | This compound (AsI₃) | Thioarsenite | Trialkyl Thioarsenites | scielo.brscielo.br |
A significant research application involves the use of this compound in diversity-oriented Grignard reactions to synthesize a homologous series of trialkyl arsines. scielo.br This process demonstrates its role as a precursor in creating a library of related compounds that can be used for further analysis or as building blocks for more complex molecules. scielo.br The reaction of this compound with different alkyl magnesium bromides produces a range of trialkyl arsines, from trimethyl arsine to tridodecyl arsine. scielo.br
| Precursor | Grignard Reagent Used | Resulting Trialkyl Arsine Product | Molecular Formula | Reference |
|---|---|---|---|---|
| This compound (AsI₃) | Methylmagnesium Bromide | Trimethylarsine (B50810) | AsC₃H₉ | scielo.br |
| This compound (AsI₃) | Propylmagnesium Bromide | Tripropylarsine | AsC₉H₂₁ | scielo.br |
| This compound (AsI₃) | Butylmagnesium Bromide | Tributylarsine | AsC₁₂H₂₇ | scielo.br |
| This compound (AsI₃) | Hexylmagnesium Bromide | Trihexylarsine | AsC₁₈H₃₉ | scielo.br |
| This compound (AsI₃) | Dodecylmagnesium Bromide | Tridodecylarsine | AsC₃₆H₇₅ | scielo.br |
These synthetic routes underscore the role of this compound as a crucial intermediate. By providing a reliable method for creating arsenic-carbon bonds, it facilitates the generation of organoarsenic precursors essential for research into new and historical classes of therapeutic compounds. chemimpex.comscielo.br
Environmental Chemistry and Analytical Methodologies for Arsenic Detection
Environmental Fate and Transport Research
The environmental fate and transport of arsenic, a naturally occurring and anthropogenically introduced element, are governed by a complex interplay of physical, chemical, and biological processes. While arsenic triiodide itself is not a common species found in the environment, its constituent elements, arsenic and iodide, are subject to various transformations that dictate their mobility and bioavailability. Upon introduction into the environment, this compound is expected to hydrolyze, forming arsenous acid and hydroiodic acid. The subsequent fate of the arsenic is then determined by the environmental conditions.
Speciation of Arsenic in Environmental Matrices (Soil, Water)
Arsenic can exist in multiple oxidation states, primarily as trivalent arsenic (As(III)) or arsenite, and pentavalent arsenic (As(V)) or arsenate. eurofinsus.com The speciation of arsenic in soil and water is a critical factor controlling its toxicity and mobility. tandfonline.com In natural waters, arsenic may be present as arsenite, arsenate, or a combination of both, with the distribution influenced by factors such as pH, redox potential, temperature, and the presence of other chemical species. eurofinsus.com
Under oxidizing conditions, As(V) is the more stable form and tends to be less mobile due to its stronger adsorption to minerals. researchgate.net Conversely, under reducing conditions, the more soluble and toxic As(III) predominates. itrcweb.org In addition to these inorganic forms, organic arsenic species can also be present, often as a result of biological processes. eurofinsus.com The specific forms of arsenic in soil and water are dynamic and can change in response to environmental fluctuations. tandfonline.com
Table 1: Common Arsenic Species in Environmental Matrices
| Species | Chemical Formula | Common Environment | Mobility |
|---|---|---|---|
| Arsenate | AsO₄³⁻ | Oxic waters and soils | Low |
| Arsenite | AsO₃³⁻ | Anoxic waters and soils | High |
| Monomethylarsonic acid (MMA) | CH₃AsO₃H₂ | Soils and natural waters | Moderate |
Biogeochemical Cycling and Transformations of Arsenic Species
The biogeochemical cycle of arsenic involves the transformation and movement of arsenic through the atmosphere, land, and water. wikipedia.org These processes are significantly influenced by microbial activity and are often linked to the biogeochemical cycles of other elements like iron, sulfur, and carbon. nih.govacs.org
Arsenic transformations include oxidation, reduction, methylation, and demethylation. frontiersin.org For instance, under anoxic conditions, some microbes can use arsenate as a terminal electron acceptor in their respiration, reducing it to the more mobile arsenite. nih.gov Conversely, other microorganisms can oxidize arsenite to arsenate. tandfonline.com Methylation, another key transformation, is a biological process that converts inorganic arsenic into organic forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). frontiersin.org This process can influence the mobility and toxicity of arsenic in the environment. The cycling of arsenic is a continuous process, with its various species being interconverted, transported, and partitioned between solid and aqueous phases. um.es
Adsorption and Desorption Processes of Arsenic Compounds in Soils and Sediments
The mobility of arsenic in soils and sediments is largely controlled by adsorption and desorption reactions. iitd.ac.inscielo.br Iron and aluminum oxides and hydroxides are major sorbents for arsenic, exhibiting a high affinity for arsenate in particular. acs.org The adsorption of arsenate is typically stronger than that of arsenite. buet.ac.bd
The rate of arsenic adsorption is often biphasic, with an initial rapid phase followed by a slower, more gradual uptake. acs.org Desorption, or the release of adsorbed arsenic back into the solution, can be a slow process, indicating that a portion of the adsorbed arsenic may become irreversibly bound to the soil or sediment particles. iitd.ac.in The extent of adsorption and desorption is influenced by several factors, including soil and sediment composition (e.g., clay content, organic matter), pH, and the presence of competing ions like phosphate (B84403). buet.ac.bdtandfonline.com For example, maximum adsorption often occurs at a pH between 4 and 6. buet.ac.bd These processes are crucial in determining the bioavailability of arsenic to plants and its potential to contaminate groundwater. unu.edu
Microbially Mediated Arsenic Transformations
Microorganisms play a pivotal role in the transformation of arsenic in the environment. frontiersin.org Diverse groups of prokaryotes are capable of transforming As(V) and As(III) across a wide range of habitats and environmental conditions. tandfonline.com These microbial transformations can either be a detoxification mechanism for the organism or part of their metabolic processes to gain energy. tandfonline.com
Key microbial processes include:
Dissimilatory arsenate reduction: Some bacteria use arsenate as an electron acceptor in anaerobic respiration, reducing it to arsenite. This process can significantly increase arsenic mobility. acs.org
Arsenite oxidation: Other microbes can oxidize the more toxic arsenite to the less mobile arsenate, often using oxygen or nitrate (B79036) as the electron acceptor. nih.govmdpi.com This can lead to the sequestration of arsenic.
Methylation: Microbial methylation converts inorganic arsenic into methylated derivatives, which can be volatile and play a role in the global arsenic cycle. frontiersin.org
These microbially driven reactions are fundamental to the speciation and distribution of arsenic in soils, sediments, and aquatic systems. acs.orgnih.gov
Advanced Analytical Determination Methods
Accurate quantification of arsenic, particularly at trace levels, is essential for environmental monitoring and risk assessment. Various analytical techniques have been developed for this purpose, with spectroscopic methods being among the most widely used.
Spectroscopic Techniques for Arsenic Quantification
Several spectroscopic techniques are employed for the determination of arsenic in environmental samples, each with its own advantages in terms of sensitivity and applicability. rsc.org
Atomic Absorption Spectrometry (AAS): This is a common and well-established technique for arsenic analysis. nih.gov For enhanced sensitivity, it is often coupled with a hydride generation (HG) system (HG-AAS), where arsenic is converted to arsine gas before being introduced into the spectrometer. actamedicamarisiensis.ro Graphite (B72142) furnace AAS (GFAAS) is another variation that offers very low detection limits. actamedicamarisiensis.ro
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and selective method capable of detecting arsenic at very low concentrations. nih.gov It is particularly powerful when coupled with chromatographic techniques like high-performance liquid chromatography (HPLC) for speciation analysis (HPLC-ICP-MS). researchgate.net
Atomic Fluorescence Spectrometry (AFS): AFS is another sensitive technique, often used with hydride generation (HG-AFS), that provides an excellent alternative for arsenic determination, especially in speciation studies. rsc.org
Total Reflection X-ray Fluorescence (TXRF) Spectrometry: TXRF is an effective multi-elemental technique for trace analysis in aqueous samples. Recent developments have shown its potential for both quantification and speciation of arsenic after pre-concentration steps. rsc.org
Laser-Induced Breakdown Spectroscopy (LIBS) and X-ray Fluorescence (XRF): These are solid-state analysis techniques that have also been investigated for arsenic detection. rsc.org
Table 2: Comparison of Spectroscopic Techniques for Arsenic Quantification
| Technique | Common Abbreviation | Typical Detection Limit (µg/L) | Key Advantages |
|---|---|---|---|
| Hydride Generation Atomic Absorption Spectrometry | HG-AAS | 0.48 | Well-established, good sensitivity |
| Graphite Furnace Atomic Absorption Spectrometry | GFAAS | 0.03 | Very low detection limits |
| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | <0.1 | High sensitivity, multi-element capability, suitable for speciation |
| Hydride Generation Atomic Fluorescence Spectrometry | HG-AFS | ~0.1 | High sensitivity, good for speciation |
The accurate quantification of arsenic in various environmental matrices is crucial for monitoring and remediation efforts. Analytical methods for arsenic must contend with challenges such as low concentration levels and interferences from the sample matrix. These methods typically determine the total elemental arsenic content after sample digestion, which breaks down compounds like this compound into their constituent elements.
1 Spectrophotometric Methods
Spectrophotometric techniques are a mainstay in the environmental analysis of arsenic, offering a range of capabilities in terms of sensitivity and interference handling.
1 Atomic Absorption Spectrophotometry (AAS) with Hydride Generation
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive and selective technique for the determination of trace elements that form volatile hydrides, such as arsenic. ontosight.aiperkinelmer.com
Principle: The core of this method is the chemical conversion of arsenic to its volatile hydride, arsine (AsH₃). ontosight.aipublicnow.com Samples, after acid digestion, are treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in an acidic medium. ontosight.aipublicnow.com This reaction rapidly generates arsine gas. An inert gas, such as argon or nitrogen, then purges the volatile hydride from the sample solution and transports it into a heated quartz absorption cell placed in the optical path of an atomic absorption spectrometer. publicnow.comoiv.int Thermal energy in the cell atomizes the arsine, and the ground-state arsenic atoms absorb light from an arsenic-specific hollow cathode lamp. The measured absorbance is directly proportional to the arsenic concentration in the original sample. ontosight.ai
Research Findings: A significant advantage of HG-AAS is the separation of the analyte from the sample matrix, which minimizes many chemical and spectral interferences. perkinelmer.com This separation leads to enhanced transportation efficiency of the analyte to the atomizer, resulting in a substantial increase in sensitivity compared to conventional flame or graphite furnace AAS. perkinelmer.com The technique is particularly effective for arsenic because its primary absorption wavelength is below 200 nm, a region prone to significant interference from flame radicals. perkinelmer.com
However, the method is susceptible to interferences from certain transition metals and other hydride-forming elements that can compete for the reducing agent or suppress arsine formation. usgs.govresearchgate.net For instance, high concentrations of metals like chromium, cobalt, copper, mercury, molybdenum, nickel, and silver have been shown to interfere with the analysis. usgs.govepa.gov Research has also indicated that traces of nitric acid remaining after sample digestion can cause interferences, necessitating its removal by fuming with sulfuric acid. epa.gov To address metal interferences, methods involving the use of cation exchange resins to remove interfering cations prior to hydride generation have been successfully developed, allowing for accurate determinations in complex matrices like acid mine waters. usgs.gov
| Parameter | Description | Reference |
| Principle | Conversion of arsenic to volatile arsine (AsH₃) using a reducing agent (e.g., NaBH₄), followed by thermal atomization and measurement by AAS. | ontosight.aipublicnow.com |
| Advantages | High sensitivity and selectivity, low detection limits, and minimal matrix interference due to separation of the analyte. | ontosight.aiperkinelmer.com |
| Interferences | Transition metals (e.g., Cu, Ni, Co), other hydride-forming elements, and residual nitric acid from digestion. | usgs.govresearchgate.netepa.gov |
| Detection Limit | Typically in the low µg/L range, for example, 0.002 mg/L (2 µg/L). | epa.gov |
2 Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a robust technique for determining total arsenic concentrations.
Principle: In ICP-AES, a liquid sample is introduced into a high-temperature plasma, typically argon-based, which can reach temperatures of 6,000 to 10,000 K. The intense heat desolvates, vaporizes, and atomizes the sample. The arsenic atoms are then excited to higher electronic energy levels. As they relax back to their ground state, they emit photons of light at characteristic wavelengths. The intensity of this emitted light is measured by a spectrometer and is directly proportional to the concentration of arsenic in the sample.
Research Findings: ICP-AES is widely used for environmental analysis due to its multi-element capability and wide linear dynamic range. However, for arsenic, its sensitivity is generally lower than that of HG-AAS or ICP-MS. Spectral interferences can be a concern, arising from direct spectral overlap with other elements or from background emissions from the plasma and sample matrix. Careful wavelength selection and background correction strategies are essential for accurate quantification. While less susceptible to the chemical interferences seen in hydride generation, matrix effects, particularly from high concentrations of dissolved solids, can still impact the sample introduction and plasma characteristics, potentially suppressing the analyte signal.
3 Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for trace and ultra-trace elemental analysis, including arsenic.
Principle: Similar to ICP-AES, ICP-MS uses an argon plasma to atomize and ionize the sample. The resulting ions are then extracted from the plasma and guided into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For arsenic, the singly charged ion, ⁷⁵As⁺, is measured. The number of ions detected per unit of time is proportional to the concentration of the element in the sample.
Research Findings: ICP-MS offers exceptionally low detection limits, often in the parts-per-trillion (ng/L) range. However, its major challenge is the presence of spectral interferences. thermofisher.com Arsenic, being monoisotopic at mass 75, is particularly susceptible to polyatomic interferences. thermofisher.comthermofisher.com The most significant interference is from the argon chloride ion (⁴⁰Ar³⁵Cl⁺), which has the same nominal mass as arsenic and can lead to falsely elevated results, especially in samples containing chloride. thermofisher.comrsc.org Another interference can arise from doubly charged rare earth elements, such as ¹⁵⁰Nd²⁺ and ¹⁵⁰Sm²⁺. thermofisher.comrsc.org
To overcome these interferences, modern ICP-MS instruments are equipped with collision/reaction cells. thermofisher.com These devices introduce a gas (e.g., helium for collision, or hydrogen, oxygen for reaction) into the ion beam path. thermofisher.comnih.gov Collisions can separate the analyte ions from polyatomic interferences based on size (kinetic energy discrimination), while reactive gases can neutralize the interfering ion or shift the analyte to a new, interference-free mass. thermofisher.comnih.gov For example, oxygen can be used to react with arsenic to form arsenic oxide (⁷⁵As¹⁶O⁺) at m/z 91, a mass that is free from the original interferences. thermofisher.comnih.gov Research has also shown that adding a small amount of an organic solvent like ethanol (B145695) to the sample can enhance arsenic signal intensity and reduce certain matrix effects. rsc.org
| Technique | Principle | Key Interferences | Mitigation Strategies |
| ICP-AES | Excitation of atoms in argon plasma and measurement of emitted light. | Spectral overlap, background emission. | Wavelength selection, background correction. |
| ICP-MS | Ionization of atoms in argon plasma and measurement of ions by a mass spectrometer. | ⁴⁰Ar³⁵Cl⁺, ¹⁵⁰Nd²⁺, ¹⁵⁰Sm²⁺. thermofisher.comrsc.org | Collision/reaction cells (KED, reactive gases), mathematical corrections. thermofisher.comrsc.orgnih.gov |
4 Molecular Absorption Spectrophotometry
Molecular absorption spectrophotometry, specifically the molybdenum blue method, is a classic and cost-effective technique for arsenic determination. epa.govnih.gov
Principle: This method is based on the reaction of arsenate (As(V)) with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a heteropoly acid, arsenomolybdic acid. researchgate.net This complex is then reduced by an agent such as hydrazine (B178648) sulfate (B86663) or ascorbic acid to produce a stable, intensely colored blue complex known as molybdenum blue. epa.govresearchgate.net The intensity of the blue color, measured with a spectrophotometer at a specific wavelength (e.g., 810 nm or 880 nm), is proportional to the arsenate concentration. nih.govresearchgate.net To determine total inorganic arsenic, any arsenite (As(III)) present in the sample must first be oxidized to arsenate using an oxidizing agent like potassium bromate. epa.gov
Research Findings: The primary interference in the molybdenum blue method comes from phosphate and silicate, which react similarly with molybdate to form colored complexes. researchgate.netnih.gov This can lead to significant overestimation of the arsenic concentration. To address this, various separation techniques have been developed. One approach involves the extraction of an arsenic iodide complex into chloroform (B151607) before color development. nih.gov Another method uses a calcium carbonate column to selectively remove phosphate and arsenate from the sample, allowing for the speciation of As(III) (which passes through the column) and total arsenic after a reduction step. nih.gov Researchers have also combined the method with enrichment techniques, such as collecting the molybdenum blue complex on a membrane filter, to enhance sensitivity for trace analysis in groundwater. nih.govrsc.org
2 Electrochemical Methods for Arsenic Determination
Electrochemical methods offer a compelling alternative to spectroscopic techniques, providing high sensitivity, portability, and low-cost instrumentation suitable for field analysis. google.comcranfield.ac.uk
Principle: Anodic stripping voltammetry (ASV) is the most common electrochemical technique for arsenic detection. rsc.org It involves a two-step process. First, in the deposition step, As(III) in the sample is reduced to elemental arsenic (As⁰) and preconcentrated onto the surface of a working electrode (often gold or platinum) by applying a negative potential. rsc.orgresearchgate.net In the second step, the stripping step, the applied potential is scanned in the positive direction, which re-oxidizes the deposited arsenic back into solution. This oxidation process generates a current peak, the magnitude of which is proportional to the concentration of arsenic in the sample. rsc.org
Research Findings:
Potentiometric Titration: This method involves the titration of arsenic with a titrant, and the endpoint is detected by monitoring the potential change with an electrode. mt.com For instance, arsenate can be converted to molybdoarsenate heteropoly anions, which are then titrated with a lipophilic cation titrant like cetylpyridinium (B1207926) chloride, with the endpoint detected by a carbon paste electrode. nih.gov This technique has been applied to samples with arsenic content in the microgram range. nih.gov Another approach involves the direct argentimetric titration of orthoarsenates in a water-methanol medium buffered to pH 7.5, which minimizes errors from silver oxide coprecipitation. tandfonline.com
Differential Pulse Polarography (DPP) / Differential Pulse Anodic Stripping Voltammetry (DPASV): These are highly sensitive techniques that can achieve very low detection limits. cdnsciencepub.comacs.org In DPASV, the potential is scanned using a series of pulses superimposed on a linear ramp, which enhances the signal-to-noise ratio compared to linear sweep ASV. researchgate.net Research has shown that DPP can determine As(III) by forming an intermetallic compound with selenite, which produces a distinct and enhanced reduction peak. cdnsciencepub.comiaea.org This method achieved a detection limit of 1 x 10⁻⁸ mol/L, and interferences from cadmium and lead could be eliminated by adding EDTA. cdnsciencepub.comiaea.org Other DPP methods involve adsorbing an arsenic-dithiocarbamate complex onto microcrystalline naphthalene (B1677914) before electrochemical analysis, reaching detection limits of 0.016 ppm. tandfonline.comtandfonline.com
Electrode surface modification with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) has been a significant area of research to improve sensitivity, selectivity, and resistance to interferences from metals like copper. google.comrsc.org
3 Chromatographic Separation Techniques Coupled with Selective Detection
To determine the concentration of individual arsenic species, rather than just the total elemental content, separation techniques must be coupled with sensitive detectors. This is crucial as the toxicity of arsenic is highly dependent on its chemical form.
Principle: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques used. researchgate.netplos.org
HPLC: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Different arsenic species interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). researchgate.netthermofisher.com Various HPLC modes, including anion exchange, cation exchange, and reversed-phase chromatography, are used to separate a wide range of arsenic compounds. researchgate.net
GC: For GC analysis, non-volatile arsenic compounds must first be converted into volatile derivatives. plos.orgnih.gov This is typically done through a derivatization reaction, for example, with 2,3-dimercapto-1-propanol. jst.go.jpnih.gov The volatile derivatives are then separated in a column based on their boiling points and interactions with the stationary phase. plos.org
The separated species are then quantified by a highly selective and sensitive detector, most commonly an ICP-MS. thermofisher.comnih.gov The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is considered the state-of-the-art method for arsenic speciation analysis. nih.gov
Research Findings:
HPLC-ICP-MS: This is the most popular and powerful combination for arsenic speciation, offering excellent selectivity and sensitivity. nih.gov Anion-exchange chromatography is commonly used to separate inorganic arsenic (arsenite and arsenate), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMAA). nih.govnih.gov Reversed-phase ion-pair chromatography can achieve complete separation of these species plus arsenobetaine (B179536). nih.gov To further enhance sensitivity and selectivity for inorganic arsenic, online post-column hydride generation can be added between the HPLC and the ICP-MS. nih.gov
GC-MS/GC-ICP-MS: GC-based methods provide an alternative, often cost-effective, approach. plos.orgjst.go.jp GC coupled with a mass spectrometer (GC-MS) has been developed for the simultaneous determination of inorganic arsenic and its methylated metabolites in urine and soil. plos.orgjst.go.jp The detection limits are typically in the low µg/L or ng/mL range. plos.orgjst.go.jp Coupling GC with an ICP-MS detector offers very low absolute detection limits, in the picogram range. nih.govrsc.org
4 Research into Reducing Chemical and Matrix Interferences in Analysis
A significant body of research is dedicated to overcoming interferences that can compromise the accuracy of arsenic analysis, particularly in complex environmental samples.
Principle: Interferences can occur at various stages of the analysis, from the liquid phase during sample preparation to the gas phase during atomization or ionization. researchgate.netresearchgate.net Matrix effects are caused by the bulk components of the sample (e.g., high salt content), while chemical interferences are caused by specific elements or compounds that alter the analyte signal. researchgate.netrsc.org Spectral interferences, as discussed previously, involve the overlap of the analyte signal with a signal from another species. rsc.org
Research Findings:
For HG-AAS: The primary interferences are transition metals and other hydride-forming elements that consume the reducing agent or inhibit arsine release. usgs.gov Strategies to mitigate these include using masking agents or separating the interfering metals using techniques like cation-exchange chromatography prior to analysis. usgs.gov The presence of easily reducible metal ions, such as Cu(II) and Fe(III), can severely suppress the arsenic signal. usgs.gov
For ICP-MS: The main focus is on mitigating spectral interferences. The use of collision/reaction cell technology is the most effective modern approach. thermofisher.comnih.gov For example, using hydrogen as a reaction gas can effectively remove the ⁴⁰Ar³⁵Cl⁺ interference. thermofisher.com An alternative is to use oxygen to mass-shift arsenic to AsO⁺ at m/z 91, which avoids the chloride interference and also resolves interferences from doubly charged rare earth elements. thermofisher.comnih.gov In addition to instrumental solutions, chemical modifications can be employed. The addition of a carbon source, such as ethanol or methanol, to the sample has been shown to enhance the arsenic signal and reduce certain matrix effects caused by high acid concentrations. rsc.org For non-spectral matrix effects, such as signal suppression from high salt concentrations, the use of an appropriate internal standard (e.g., rhodium) is a common and effective correction strategy. rsc.org
Development of Certified Reference Materials for Speciation Analysis
The accurate quantification of different arsenic species is crucial for assessing toxicity and ensuring regulatory compliance. speciation.netresearchgate.net Certified Reference Materials (CRMs) are indispensable tools for quality control, method validation, and ensuring the accuracy of analytical measurements in arsenic speciation analysis. speciation.netiaea.orgiaea.org They provide a benchmark for laboratories to verify their analytical procedures and ensure that results are reliable and comparable across different studies and locations. iaea.orginorganicventures.com The development of CRMs is a complex process that involves sourcing appropriate materials, ensuring homogeneity, and conducting rigorous characterization studies to assign certified values with associated uncertainties. europa.eu
The demand for CRMs for arsenic speciation is growing, particularly for complex matrices like food and biological samples. iaea.org However, the availability of such materials is limited, especially for matrices other than plant-based materials. speciation.net Most existing marine CRMs, for instance, are only certified for a limited number of species, such as arsenobetaine and dimethylarsinic acid, which makes it difficult to validate analytical methods for other relevant organoarsenic compounds. nih.gov
Challenges in CRM Development
A primary challenge in the development of arsenic speciation CRMs is ensuring the stability of the arsenic species within the matrix. nist.govusgs.gov Trivalent arsenic (As(III)), for example, is known to be unstable and can oxidize to pentavalent arsenic (As(V)) under normal storage conditions, a reaction driven by oxygen in the air. nist.gov This necessitates oxygen-free production and storage environments, often at very low temperatures, to minimize the rate of species interconversion. nist.gov The stability of arsenic species in standards and samples can be influenced by factors such as the presence of iron and the preservation method used. usgs.gov For example, studies have shown that arsenic species standards prepared with EDTA in ultrapure water and stored at 4 °C can have a shelf life of at least 180 days. usgs.gov
Other significant challenges include:
Extraction Efficiency: The complete extraction of all arsenic species from a sample matrix without altering their chemical form is a critical and often difficult step. speciation.netjfda-online.com
Matrix Effects: The complex composition of biological and environmental samples can interfere with the analytical measurement, affecting quantification. speciation.net
Chromatographic Recovery and Species Interconversion: Ensuring that all species are recovered from the chromatographic column and that no transformations occur during the analytical process is essential for accurate results. speciation.net
CRM Production and Certification
The production of a matrix CRM follows a meticulous process guided by international standards such as ISO Guide 34. europa.eu The process typically involves:
Sourcing and Processing: A suitable starting material is selected, processed (e.g., milled, dried, sieved), homogenized, and bottled under controlled conditions, such as an argon atmosphere, to ensure stability. europa.eu
Homogeneity and Stability Testing: The material is rigorously tested to ensure that there is no significant variation in the concentration of analytes between different units (between-unit inhomogeneity) and within a single unit (within-unit inhomogeneity). europa.eu Stability is also assessed under various conditions to establish appropriate storage and transport protocols. europa.euresearchgate.net
Characterization: The final step is the characterization of the material through an inter-laboratory comparison involving multiple competent laboratories. speciation.neteuropa.eunih.gov This collaborative analysis establishes the certified values for the mass fractions of the target arsenic species and their uncertainties. europa.eunih.gov
Examples of Developed CRMs
Several national and international bodies have successfully developed CRMs for arsenic speciation in various matrices.
Human Urine CRMs: The National Institute of Standards and Technology (NIST), in collaboration with the Centers for Disease Control and Prevention (CDC), developed SRM 2669 Arsenic Species in Frozen Human Urine. nist.gov This is the first reference material to have certified values for seven key arsenic species, including the highly toxic and difficult-to-stabilize As(III) and As(V). nist.gov Similarly, the National Institute for Environmental Studies (NIES) in Japan developed NIES CRM No. 18, a freeze-dried human urine CRM certified for arsenobetaine, dimethylarsinic acid, and total arsenic. nih.gov
Rice CRMs: Given that rice is a major source of inorganic arsenic in the human diet, several rice flour CRMs have been developed. europa.eu The European Reference Materials (ERM) consortium produced ERM-BC211, which is certified for the mass fractions of total arsenic, dimethylarsinic acid, and the sum of arsenite and arsenate. europa.eu NIST SRM 1568b is another widely used rice flour CRM. analytik-jena.fr
Marine Tissue CRMs: The National Research Council of Canada has produced several marine-based CRMs, including DORM-2, DOLT-5, and TORT-3, which are certified for various arsenic species. nih.govrsc.org Arsenobetaine is typically the major species found in these materials. rsc.org More recently, DORM-5, a fish protein CRM, was developed with a certified value for inorganic arsenic. cdnsciencepub.com
Research Findings and Certified Values
Inter-laboratory studies are fundamental to the certification process. In one such study involving seven different biological materials, a consortium of researchers found a high degree of agreement in the reported mass fractions for most samples, allowing for the publication of certified reference values with uncertainties primarily below 15%. speciation.net The study highlighted that while the choice of extraction method had minimal impact on plant and terrestrial tissues, using a standardized method significantly reduced uncertainties for more complex matrices like marine animal tissues. speciation.net
Long-term stability monitoring is also crucial. A 13-year study on CRMs developed by the National Metrology Institute of Japan (NMIJ) confirmed the long-term stability of mass fractions for arsenobetaine, arsenate (As(V)), and dimethylarsinic acid in solution-based CRMs. researchgate.netnih.gov
The certified values for several key CRMs are presented in the tables below.
Table 1: Certified Values for Arsenic Species in Human Urine CRMs
| Certified Reference Material | Matrix | Arsenic Species | Certified Value |
| NIES CRM No. 18 nih.gov | Freeze-Dried Human Urine | Arsenobetaine (as As) | 0.069 ± 0.012 mg/L |
| Dimethylarsinic acid (as As) | 0.036 ± 0.009 mg/L | ||
| Total Arsenic | 0.134 ± 0.011 mg/L | ||
| NIST SRM 2669 nist.gov | Frozen Human Urine | Arsenite (As(III)) | Certified Value Available |
| Arsenate (As(V)) | Certified Value Available | ||
| Monomethylarsonic acid (MMA) | Certified Value Available | ||
| Dimethylarsinic acid (DMA) | Certified Value Available | ||
| Arsenobetaine (AsB) | Certified Value Available | ||
| Arsenocholine (AsC) | Certified Value Available | ||
| Trimethylarsine (B50810) oxide (TMAO) | Certified Value Available |
Note: Specific certified values for all species in NIST SRM 2669 are available from the NIST certificate of analysis.
Table 2: Certified Values for Arsenic Species in Biological Tissue CRMs
| Certified Reference Material | Matrix | Arsenic Species | Certified Value (mg/kg dry wt.) |
| DORM-5 cdnsciencepub.com | Fish Protein | Inorganic Arsenic (iAs) | 0.016 ± 0.001 |
| Arsenobetaine (AsB) | 11.8 ± 0.4 | ||
| Dimethylarsinic acid (DMA) | 0.288 ± 0.027 (Reference Value) | ||
| Monomethylarsonic acid (MMA) | 0.013 ± 0.001 (Reference Value) | ||
| ERM-BC211 europa.eu | Rice Flour | Sum of Arsenite & Arsenate | 0.124 ± 0.007 |
| Dimethylarsinic acid (DMA) | 0.141 ± 0.008 | ||
| Total Arsenic | 0.276 ± 0.011 | ||
| TORT-3 rsc.org | Lobster Hepatopancreas | Arsenobetaine (AsB) | 16.4 ± 1.1 |
| Dimethylarsinic acid (DMA) | 1.23 ± 0.16 |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of arsenic triiodide (AsI₃). DFT is a computational method that investigates the electronic structure of molecules to calculate various properties, including energy and geometry nih.gov.
AsI₃ exhibits a trigonal pyramidal shape with C₃v symmetry researchgate.netmdpi.com. The central arsenic atom is bonded to three iodine atoms guidechem.comknordslearning.compediabay.com. The total number of valence electrons in the molecule is 26, with 5 from the arsenic atom and 7 from each of the three iodine atoms guidechem.comknordslearning.compediabay.com. This electron configuration results in three single bonds between arsenic and iodine and one lone pair of electrons on the arsenic atom guidechem.comknordslearning.compediabay.com. This arrangement leads to a stable trigonal pyramidal geometry, which minimizes electron-electron repulsion guidechem.com. Molecular Orbital Theory suggests that the bonding involves sp³ hybrid orbitals on the arsenic atom guidechem.com.
DFT calculations have been used to investigate the electronic structure of various arsenical compounds. For instance, studies on the reactions of arsenicals with thiols have utilized DFT calculations with the uB3LYP functional method and a 6-31G(d) basis set to obtain energy profiles nih.gov. Such computational approaches provide a framework for understanding the reactivity and electronic properties of arsenic-containing molecules like AsI₃ nih.gov. The accuracy of DFT methods in describing electronic structure is well-established, though the computational demands for large-scale systems can be significant escholarship.org.
Table 1: Calculated Properties of Isolated this compound (AsI₃)
| Property | Value | Reference |
|---|---|---|
| Symmetry | C₃v | researchgate.netmdpi.com |
| Molecular Geometry | Trigonal Pyramidal | researchgate.netmdpi.comguidechem.com |
| Total Valence Electrons | 26 | guidechem.comknordslearning.compediabay.com |
| As-I Bonds | 3 single bonds | guidechem.comknordslearning.compediabay.com |
Molecular Electrostatic Potential Analysis for Intermolecular Interactions
Molecular Electrostatic Potential (MESP) analysis is a crucial tool for understanding the intermolecular interactions of this compound. The MESP model reveals regions of positive and negative electrostatic potential on the molecular surface, which dictate how the molecule interacts with other entities researchgate.net.
In AsI₃, the arsenic atom is bonded to three highly electronegative iodine atoms, leading to an uneven distribution of electron density guidechem.com. This creates a region of positive electrostatic potential, known as a σ-hole, on the arsenic atom along the axis of the As-I bonds researchgate.netmdpi.com. Additionally, the iodine atoms themselves possess σ-holes, making them effective halogen bond donors researchgate.netmdpi.com.
These σ-holes are key to the intermolecular interactions observed in the solid state of AsI₃. The crystal packing is influenced by both pnictogen bonding (involving the arsenic atom's σ-hole) and dihalogen bonding (involving the iodine atoms' σ-holes) researchgate.netmdpi.com. Quantum mechanical calculations have shown that the contribution of dihalogen bonding is comparable to that of pnictogen bonding in the crystal structure of AsI₃ researchgate.netmdpi.com. Specifically, the iodine atoms of AsI₃ have σ-holes with a Vₛ,ₘₐₓ (maximum electrostatic potential) value of about 23.2 kcal·mol⁻¹ mdpi.com. The partially negative belt around the iodine atoms also allows them to act as electron donors, with a Vₛ,ₘᵢₙ (minimum electrostatic potential) value of -7.5 kcal·mol⁻¹ mdpi.com. These electrostatic features facilitate I–As···I intermolecular interactions within the crystal lattice researchgate.net.
Table 2: Electrostatic Potential Properties of this compound (AsI₃)
| Feature | Location | Vₛ (kcal·mol⁻¹) | Role in Interaction | Reference |
|---|---|---|---|---|
| σ-hole | Arsenic atom | Positive | Pnictogen bond donor | researchgate.netmdpi.com |
| σ-hole | Iodine atoms | ~23.2 (Vₛ,ₘₐₓ) | Dihalogen bond donor | mdpi.com |
Modeling of Reaction Mechanisms and Pathways
Computational modeling provides significant insights into the reaction mechanisms and pathways involving this compound and related species. DFT calculations are frequently employed to map out reaction energy profiles, including the identification of transition states and the calculation of energy barriers nih.gov.
For example, the hydrolysis of AsI₃ in water, which proceeds slowly to form arsenic trioxide and hydroiodic acid, can be modeled to understand the reaction pathway wikipedia.org. The reaction involves the formation of arsenous acid as an intermediate wikipedia.org.
More broadly, the reaction mechanisms of various arsenicals have been modeled. DFT calculations have been used to determine the energy barriers and reaction energies for reactions between different arsenic compounds and thiols, alcohols, and amines nih.gov. These studies help in understanding the fundamental steps of these reactions, such as proton transfer and the departure of leaving groups nih.gov. Similarly, computational simulations have been used to study the aquation processes of arsenic-containing platinum compounds, revealing the energy profiles for hydrolysis, a key step in their mechanism of action researchgate.net.
The kinetics and mechanisms of reactions involving arsenic and iodine species, such as the oxidation of arsenite by reactive iodine, have also been investigated researchgate.netacs.org. These studies provide a basis for modeling the complex reaction pathways that could be relevant to AsI₃ in various chemical environments. Reactive molecular dynamics simulations have also been used to explore exchange reactions, such as the iodide-triiodide exchange, providing a detailed, atomistic view of the reaction mechanism nih.gov.
Thermodynamic and Kinetic Modeling of this compound Systems
Thermodynamic and kinetic modeling are essential for understanding the behavior of this compound under different conditions. This involves the determination of key parameters such as enthalpy, entropy, and Gibbs free energy, as well as reaction rates.
The National Institute of Standards and Technology (NIST) provides compiled thermodynamic data for this compound nist.gov. Experimental studies have determined the vapor pressure and enthalpy of AsI₃ acs.org. For instance, the enthalpy of formation (ΔH°) and Gibbs free energy (ΔG°) are critical parameters in modeling the stability and reactivity of the compound nih.gov.
Kinetic modeling focuses on the rates of reactions involving AsI₃. The hydrolysis of this compound, for example, is a slow process, and its rate can be modeled using kinetic equations wikipedia.org. Studies on the kinetics of arsenic species removal from water have employed models like the pseudo-second-order kinetics and the liquid film diffusion model to describe the adsorption process nih.gov.
Thermodynamic and kinetic investigations of arsenic species in aqueous systems are crucial for environmental and remediation applications researchgate.netunm.edu. These models help predict the fate and transport of arsenic compounds in natural waters unm.edu. For example, thermodynamic modeling can predict the solubility and precipitation of arsenic-containing minerals, while kinetic models can describe the rates of these processes researchgate.netunm.edu.
Table 3: Selected Thermodynamic Data for this compound (AsI₃)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 455.635 g/mol | nist.govlaboratorynotes.com |
| Melting Point | 146 °C (419 K) | wikipedia.org |
| Boiling Point | 403 °C (676 K) | wikipedia.org |
Simulation of Crystal Packing and Solid-State Behavior
Simulations of crystal packing and solid-state behavior provide a molecular-level understanding of the structure and properties of solid this compound. AsI₃ crystallizes in a rhombohedral system with the space group R-3 wikipedia.orgarizona.edu. The crystal structure can be described as a layer lattice aps.org.
Computational studies have revealed that the packing of AsI₃ molecules in the crystal is significantly influenced by a combination of pnictogen and dihalogen bonds researchgate.netmdpi.com. The arsenic atoms are displaced from the centers of the iodine octahedra, resulting in a structure built from discrete AsI₃ molecules arizona.edu. The dimensions within these molecules in the solid state are an As-I bond length of 2.556 Å and an I-As-I bond angle of 102.0° arizona.edu.
Table 4: Crystallographic Data for this compound (AsI₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Rhombohedral (Hexagonal axes) | wikipedia.orgarizona.edu |
| Space Group | R-3 (No. 148) | wikipedia.orgarizona.edu |
| Unit Cell Dimensions | a = 7.208 Å, c = 21.436 Å | arizona.edu |
| As-I Bond Length (intramolecular) | 2.556 ± 0.004 Å | arizona.edu |
| I-As-I Bond Angle (intramolecular) | 102.0° ± 0.1° | arizona.edu |
Future Research Directions and Emerging Areas
Development of Novel Arsenic Triiodide-Based Coordination Compounds
Research into this compound is expanding into the synthesis of novel coordination compounds, leveraging AsI₃ as a precursor or ligand component. These efforts aim to create materials with tailored electronic, optical, and structural properties. Studies have reported the successful synthesis of arsenic(III) phthalocyanine (B1677752) complexes, such as [As(C₃₂H₁₆N₈)]I₃, where the arsenic atom is bonded to the isoindole nitrogen atoms of the phthalocyaninate macro-ring researchgate.net. Furthermore, arsenic(III) halides, including AsI₃, are being utilized as starting materials for the construction of monodentate arsenic ligands and their subsequent complexation with transition metals. For instance, complexes of the type [AsI₃L], where L represents chelating phosphine (B1218219) or arsine ligands, have been synthesized and characterized, revealing diverse structural motifs such as dimeric structures with μ-dihalo-bridged bioctahedra rsc.org. Nickel(II) dithiocarbamate (B8719985) complexes incorporating AsI₃ as a co-ligand have also been prepared, forming square-pyramidal structures with a NiS₄As chromophore, highlighting the versatility of AsI₃ in coordination chemistry researchgate.net.
| Compound Formula / Type | Key Structural Feature / Significance | Potential Application Area |
| [As(C₃₂H₁₆N₈)]I₃ | As atom bonded to isoindole N atoms; out-of-plane coordination | Materials science, optical properties |
| [AsI₃{o-C₆H₄(AsMe₂)₂}] | Dimeric structure, μ-dihalo-bridged bioctahedra | Ligand chemistry, coordination complexes |
| [Ni(bz(2)dtc)₂(AsI₃)] | Square-pyramidal NiS₄As chromophore | Coordination chemistry, materials science |
Exploration of New Catalytic Applications
While arsenic compounds have historically found roles in catalysis, research is actively exploring new catalytic applications for this compound and its derivatives. AsI₃ has been noted for its potential to act as a catalyst in specific chemical reactions, particularly in the synthesis of other halides ontosight.ai. Emerging research also points to the broader catalytic potential of arsenic-containing systems. For example, palladium-arsenic catalytic cycles have been developed for the hydration of nitriles, demonstrating that arsenic compounds can be integral components in sophisticated catalytic processes under mild conditions frontiersin.org. Future research may focus on designing specific AsI₃-based catalysts or catalytic systems that exploit its unique Lewis acidity and halide-donating capabilities for a wider range of organic transformations and inorganic syntheses.
Advanced Materials with Tunable Properties Derived from this compound
This compound is a promising precursor for advanced materials with tunable properties, particularly in the fields of semiconductors and optoelectronics. Its integration into materials science allows for the engineering of specific electronic and optical characteristics. For instance, Ca₃AsI₃, an inorganic perovskite material, exhibits tunable electronic and optical properties that are sensitive to strain and spin-orbit coupling. Studies indicate that compressive strain can narrow the bandgap of Ca₃AsI₃, while tensile strain widens it, offering pathways to tailor its absorption spectrum and electronic behavior for applications in optoelectronic devices and solar cells aip.org. Furthermore, AsI₃ is utilized in the production of thin films for electronic devices, contributing essential properties to high-performance semiconductors chemimpex.com. Research into glassy semiconductor systems incorporating AsI₃, such as Cux[(As₂Se₃)₀.₉(AsI₃)₀.₁]₁₀₀−ₓ, has shown that varying copper content can significantly alter electrical conductivity and activation energy, demonstrating a route to tunable electronic properties researchgate.netresearchgate.net.
| Material Type | Role of AsI₃ | Tunable Property | Research Focus / Application |
| Ca₃AsI₃ Perovskite | Constituent element | Bandgap, optical absorption | Optoelectronics, solar cells |
| (As₂Se₃)ₓ(AsI₃)₁₋ₓ Glassy Semiconductors | Component | Electrical conductivity | Electronic devices |
| Arsenic-based Thin Films | Precursor | Electronic properties | Semiconductor manufacturing |
Interdisciplinary Research in Environmental Remediation Technologies
The environmental impact of arsenic necessitates the development of advanced remediation technologies, and this compound plays a role in this interdisciplinary field. AsI₃ can serve as a precursor for synthesizing materials used in arsenic detection and removal from environmental matrices. Its use in analytical techniques aids in monitoring arsenic levels in environmental samples chemimpex.com. Furthermore, research into arsenic remediation often involves the oxidation of arsenite [As(III)] to the less toxic and more easily removable arsenate [As(V)]. Materials derived from or incorporating arsenic compounds are being investigated for their efficacy in photocatalytic oxidation processes, which can contribute to the removal of As(III) under visible light irradiation iwaponline.com. Emerging technologies like electrocoagulation utilizing air cathodes to generate hydrogen peroxide in situ for As(III) oxidation also highlight the ongoing efforts to develop energy-efficient arsenic removal methods, where arsenic chemistry is central acs.org. Future research may explore the use of AsI₃-derived compounds as novel adsorbents or catalysts in advanced oxidation processes for water and soil remediation.
Compound Names Mentioned:
this compound (AsI₃)
Arsenic iodide
Triiodoarsane
Arsenous iodide
Arsenous triiodide
Arsenic(III) phthalocyanine complex ([As(C₃₂H₁₆N₈)]I₃)
[AsPc]₂[As₂I₈]
[AsI₃L] (where L is a phosphine or arsine ligand)
[AsI₃{o-C₆H₄(AsMe₂)₂}]
Nickel(II) dithiocarbamate complexes
[Ni(bz(2)dtc)₂(AsI₃)]
Arsenic(III) halides (AsX₃)
Arsenic trioxide (As₂O₃)
Palladium chloride
Ca₃AsI₃
(As₂Se₃)ₓ(AsI₃)₁₋ₓ glassy semiconductors
Arsenic acid
Hydriodic acid
Arsenite [As(III)]
Arsenate [As(V)]
Q & A
Q. What are the optimal synthesis methods for arsenic triiodide, and how do stoichiometric ratios influence yield?
this compound is typically synthesized via direct reaction of arsenic with iodine under controlled conditions. Evidence suggests using arsenic trichloride (AsCl₃) with potassium iodide (KI) in anhydrous solvents (e.g., benzene) to minimize hydrolysis . Stoichiometric precision is critical: deviations in molar ratios (e.g., As:I < 1:3) lead to incomplete reactions or byproducts like As₂I₄ . Yield optimization requires inert atmospheres (N₂/Ar) and temperature modulation (60–80°C) to prevent sublimation of AsI₃ .
Q. How can the crystal structure and molecular geometry of AsI₃ be experimentally validated?
X-ray diffraction (XRD) and Raman spectroscopy are primary methods. AsI₃ adopts a trigonal pyramidal geometry with As–I bond lengths ~2.55 Å, confirmed via XRD . Raman spectra show characteristic peaks at 200–250 cm⁻¹ (As–I stretching) and 150–180 cm⁻¹ (I–As–I bending) . Elemental analysis via mass spectrometry can corroborate isotopic patterns (e.g., dominant ion at m/z 455 for AsI₃) .
Q. What are the thermal stability thresholds for AsI₃, and how does decomposition affect experimental outcomes?
AsI₃ sublimes at 146°C and decomposes above 403°C into As, I₂, and As₂O₃ . Thermogravimetric analysis (TGA) under inert gas reveals mass loss steps correlating with these transitions. Decomposition during synthesis or storage introduces arsenic oxides, altering reactivity in downstream applications (e.g., catalysis or material science) .
Advanced Research Questions
Q. How can conflicting data on AsI₃’s solubility in polar solvents be resolved?
Discrepancies arise from hydrolysis sensitivity: AsI₃ reacts slowly with water to form H₃AsO₃ and HI, but solubility studies in DMSO or acetonitrile report stability . To reconcile data, conduct solubility tests under rigorous moisture exclusion (e.g., glovebox protocols) and quantify hydrolysis products via ion chromatography . Triangulate results with computational models (e.g., COSMO-RS) to predict solvent interactions .
Q. What methodologies are recommended for studying AsI₃’s role in arsenic toxicity pathways?
AsI₃’s toxicity is linked to arsenic’s +3 oxidation state, which disrupts cellular redox balance. Use in vitro models (e.g., HepG2 cells) with LC-MS to track AsI₃ uptake and glutathione depletion . Compare with As₂O₃ to differentiate toxicity mechanisms. Dose-response studies must account for AsI₃’s instability in aqueous media; employ stabilizers like EDTA or freeze-dried formulations .
Q. How can computational chemistry improve the design of AsI₃-based semiconductors?
Density functional theory (DFT) simulations predict bandgap tuning via halogen substitution (e.g., AsI₃ vs. AsBr₃). Calculate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or VASP. Validate with experimental UV-Vis spectroscopy and Hall effect measurements to correlate calculated bandgaps with conductivity .
Methodological Guidance for Data Contradictions
Q. When experimental AsI₃ yields deviate from theoretical predictions, what factors should be prioritized for troubleshooting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
